

A Technical Guide to 1-Boc-4-piperidone: Suppliers, Purity, and Quality Control

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Compound of Interest

Compound Name: 1-Boc-4-piperidone

Cat. No.: B014923

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-piperidone, also known as N-tert-butoxycarbonyl-4-piperidone, is a pivotal synthetic intermediate in modern medicinal chemistry. Its piperidine core is a prevalent scaffold in a vast array of pharmaceuticals, while the tert-butoxycarbonyl (Boc) protecting group offers robust, temporary masking of the piperidine nitrogen. This strategic protection allows for selective reactions at the C4-ketone functionality, streamlining complex synthetic pathways and enhancing overall efficiency in the development of novel therapeutics. This guide provides an in-depth overview of commercially available **1-Boc-4-piperidone**, including a comparative analysis of suppliers and purity grades, detailed analytical protocols for quality control, and a typical workflow for ensuring its suitability for research and drug development.

Suppliers and Purity Grades of 1-Boc-4-piperidone

The quality of **1-Boc-4-piperidone** can significantly impact the outcome of a synthesis, influencing reaction yields, impurity profiles, and the reproducibility of results. Several chemical suppliers offer this intermediate in various purity grades. Below is a summary of prominent suppliers and their typically offered specifications.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity Grade(s) Available	Analytical Method(s) Cited
Sigma-Aldrich	79099-07-3	C ₁₀ H ₁₇ NO ₃	199.25	98%	-
Cayman Chemical	79099-07-3	C ₁₀ H ₁₇ NO ₃	199.2	≥98%	-
Benchchem	79099-07-3	C ₁₀ H ₁₇ NO ₃	199.25	Inquire for details	-
Sarchem Labs	79099-07-3	C ₁₀ H ₁₇ NO ₃	199.25	≥98.0%	GC
INDOFINE Chemical Company	79099-07-3	C ₁₀ H ₁₇ NO ₃	199.24	>97%	-
Pharmaffiliates	79099-07-3	C ₁₀ H ₁₇ NO ₃	199.25	Inquire for details	-
Shaanxi Antong Biotechnology Co., Ltd.	79099-07-3	C ₁₀ H ₁₇ NO ₃	-	99%	-
Kaival Chemicals Private Limited	79099-07-3	-	-	99%	-

Note: The information in this table is compiled from publicly available data from the suppliers and may be subject to change. It is recommended to request a certificate of analysis for the specific lot being purchased.

Quality Control Workflow for 1-Boc-4-piperidone

A robust quality control (QC) process is essential to verify the identity, purity, and consistency of incoming batches of **1-Boc-4-piperidone**. The following diagram illustrates a typical QC workflow.

Figure 1: Quality Control Workflow for 1-Boc-4-piperidone

[Click to download full resolution via product page](#)Caption: A logical workflow for the quality control of incoming **1-Boc-4-piperidone**.

Experimental Protocols for Quality Control

The following are detailed methodologies for the key analytical tests in the quality control of **1-Boc-4-piperidone**.

Identity Confirmation by ^1H NMR Spectroscopy

Objective: To confirm the chemical structure of **1-Boc-4-piperidone**.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the **1-Boc-4-piperidone** sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Acquisition: Acquire a standard proton (^1H) NMR spectrum.
- Data Analysis: Compare the obtained spectrum with a reference spectrum or expected chemical shifts. The expected peaks for **1-Boc-4-piperidone** in CDCl_3 are approximately:
 - δ 3.71 (t, $J=6.2\text{Hz}$, 4H)
 - δ 2.44 (t, $J=6.2\text{Hz}$, 4H)
 - δ 1.49 (s, 9H)

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **1-Boc-4-piperidone** and quantify any non-volatile impurities.

Instrumentation: HPLC system with a UV detector.

Methodology:

- Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute all components, and then return to the initial conditions for re-equilibration. A starting point could be: 0-2 min: 10% B, 2-15 min: 10% to 90% B, 15-20 min: 90% B, 20.1-25 min: 10% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
- Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.

Purity and Residual Solvent Analysis by Gas Chromatography (GC)

Objective: To assess the purity of **1-Boc-4-piperidone** and to detect and quantify any residual volatile solvents from the manufacturing process.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). A headspace autosampler is recommended for residual solvent analysis.

Methodology:

- Chromatographic Conditions (for Purity):

- Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).
- Injector Temperature: 250 °C.
- Detector Temperature (FID): 300 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program: Initial temperature: 100 °C, hold for 2 minutes. Ramp up to 280 °C at a rate of 15 °C/min and hold for 5 minutes.
- Sample Preparation (for Purity): Dissolve approximately 10 mg of **1-Boc-4-piperidone** in 1 mL of a suitable solvent like dichloromethane or methanol.
- Methodology (for Residual Solvents):
 - Utilize a headspace autosampler.
 - Column: A column suitable for volatile organics, such as a DB-624.
 - Oven Program: A typical program would be to hold at a low temperature (e.g., 40°C) for a few minutes and then ramp up to a higher temperature (e.g., 240°C).
- Sample Preparation (for Residual Solvents): Dissolve a known amount of the material in a high-boiling point solvent (e.g., DMSO) in a headspace vial.
- Data Analysis: For purity, calculate the area percentage of the main peak. For residual solvents, quantify by comparing peak areas to those of known standards.

Conclusion

The quality and purity of **1-Boc-4-piperidone** are critical for the success of synthetic projects in research and drug development. While numerous suppliers offer this key intermediate, researchers must implement a thorough quality control process to ensure the material meets the stringent requirements for their applications. By employing a combination of analytical techniques such as NMR, HPLC, and GC, laboratories can verify the identity and purity of **1-Boc-4-piperidone**, leading to more reliable and reproducible scientific outcomes.

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